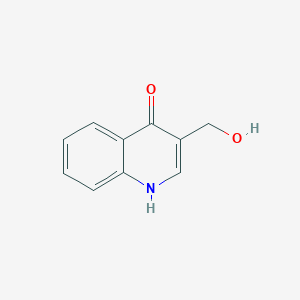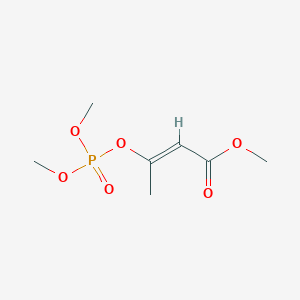
磷化敌
描述
作用机制
Phosdrin, also known as Mevinphos, is an organophosphate insecticide . It is used to control a wide range of insects in various crops . This article will delve into the mechanism of action of Phosdrin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Phosdrin primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
Phosdrin acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, Phosdrin prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the nerve synapses . This accumulation results in continuous stimulation of the nerves, causing symptoms of poisoning .
Biochemical Pathways
The primary biochemical pathway affected by Phosdrin is the cholinergic pathway . By inhibiting acetylcholinesterase, Phosdrin disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves .
Pharmacokinetics
They are distributed throughout the body, metabolized primarily in the liver, and excreted via urine .
Result of Action
The molecular effect of Phosdrin’s action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine . On a cellular level, this results in overstimulation of nerve cells, causing symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phosdrin. For instance, temperature, humidity, and pH can affect the stability and effectiveness of the compound . Furthermore, the presence of other substances or contaminants in the environment can potentially interact with Phosdrin, altering its efficacy .
科学研究应用
Phosdrin has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organophosphate insecticides.
Medicine: Research on Phosdrin helps in understanding the toxicological effects of organophosphates and developing antidotes for poisoning.
Industry: Phosdrin is used in the agricultural industry to control a wide range of pests on various crops.
准备方法
Phosdrin is synthesized through the reaction of trimethyl phosphite with chloroacetoacetate . The industrial production involves the following steps:
Reaction: Trimethyl phosphite reacts with chloroacetoacetate to form the intermediate compound.
Purification: The intermediate is purified to remove any impurities.
Final Product: The purified intermediate undergoes further chemical reactions to produce Phosdrin.
The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product .
化学反应分析
Phosdrin undergoes various chemical reactions, including:
Oxidation: Phosdrin can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: Phosdrin can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include strong oxidizers, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Phosdrin is similar to other organophosphate insecticides such as Dichlorvos, Methamidophos, and Metasystox I . Phosdrin is more potent in inhibiting acetylcholinesterase compared to Dichlorvos . The unique aspect of Phosdrin is its high toxicity and rapid action, making it effective for pest control but also posing significant risks to human health and the environment .
Similar Compounds
- Dichlorvos
- Methamidophos
- Metasystox I
Phosdrin’s high efficacy and rapid action distinguish it from these similar compounds, although its use is restricted due to its toxicity .
属性
IUPAC Name |
methyl 3-dimethoxyphosphoryloxybut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPDYQSQVLXLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)OP(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032683 | |
| Record name | Mevinphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7786-34-7 | |
| Record name | Mevinphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mevinphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


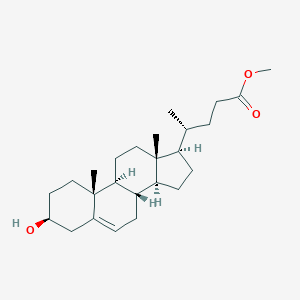
![Dibenz[a,c]anthracene](/img/structure/B33276.png)
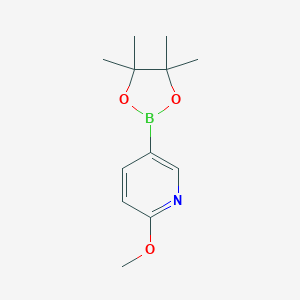
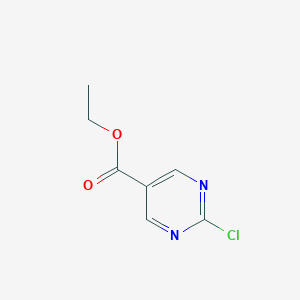
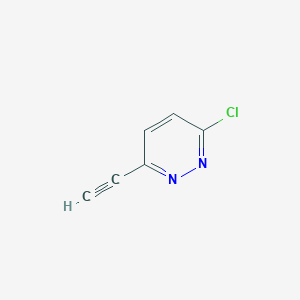
![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)
![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)
![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)
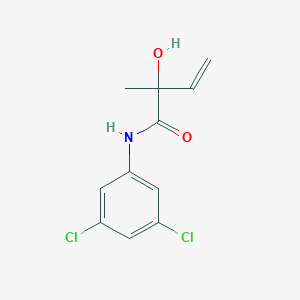
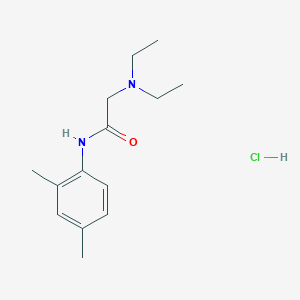
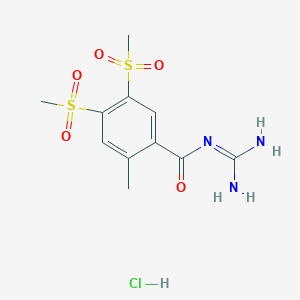

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)
